

physical and chemical properties of 4-Butoxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: *4-Butoxy-3-methoxybenzaldehyde*

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An In-depth Technical Guide to 4-Butoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Butoxy-3-methoxybenzaldehyde**, a valuable aromatic aldehyde intermediate in various fields of chemical synthesis. This document details its structural characteristics, physicochemical parameters, and provides established experimental protocols for its synthesis and characterization. The information presented is intended to support researchers, scientists, and professionals in drug development in the effective utilization of this compound.

Chemical and Physical Properties

4-Butoxy-3-methoxybenzaldehyde, also known as vanillin butyl ether, is a derivative of vanillin where the hydroxyl group has been replaced by a butoxy group.^[1] This modification significantly alters its physical properties, particularly its solubility and boiling point.

Table 1: Physical and Chemical Properties of **4-Butoxy-3-methoxybenzaldehyde**

Property	Value	Source
IUPAC Name	4-butoxy-3-methoxybenzaldehyde	[1]
Synonyms	Vanillin butyl ether, 3-methoxy-4-butoxybenzaldehyde	[1]
CAS Number	51301-87-2	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
Molecular Weight	208.25 g/mol	[1]
Appearance	White to light yellow solid (inferred from related compounds)	N/A
Melting Point	Not explicitly reported, but expected to be a low-melting solid or an oil at room temperature. For comparison, 4-benzyloxy-3-methoxybenzaldehyde has a melting point of 62-64 °C. [2]	N/A
Boiling Point	Not explicitly reported. For comparison, 4-methoxybenzaldehyde boils at 248 °C. [3]	N/A
Solubility	Poorly soluble in water; soluble in common organic solvents such as ethanol, methanol, chloroform, and dimethylformamide. [4] [5]	N/A
XLogP3	2.5	[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of **4-Butoxy-3-methoxybenzaldehyde** is the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).^{[6][7][8][9]} This S_n2 reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromobutane.

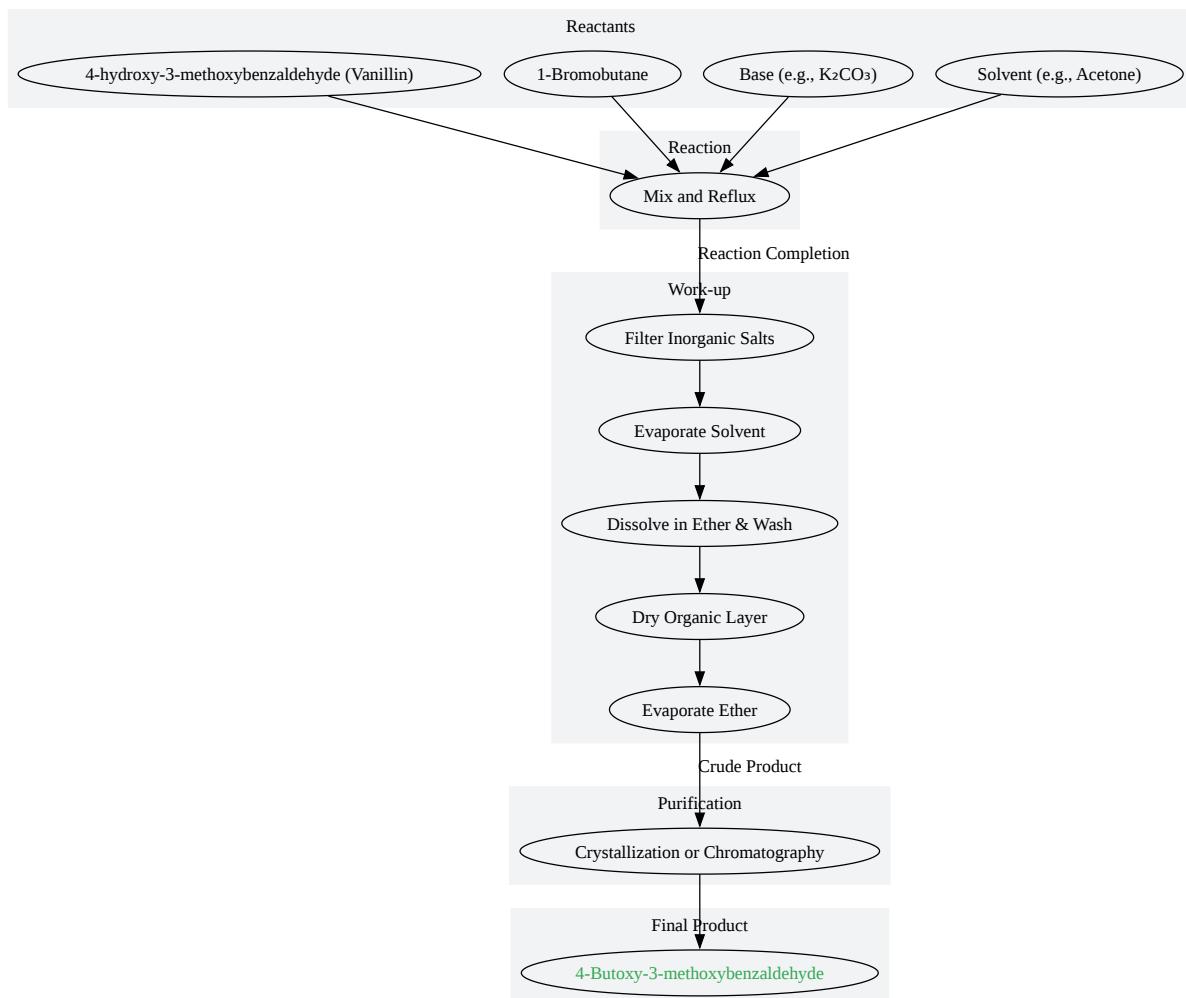
Materials:

- 4-hydroxy-3-methoxybenzaldehyde (vanillin)
- 1-Bromobutane
- Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaOH, NaH)^[6]
- Acetone or butan-2-one as solvent^[10]
- Diethyl ether
- Dichloromethane
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone or butan-2-one.^[10]
- Add finely ground potassium carbonate (1.5-2 equivalents).^[10]
- Heat the mixture to a gentle reflux with vigorous stirring.
- Add 1-bromobutane (1.1-1.5 equivalents) dropwise to the refluxing mixture.
- Continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[10]

- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in diethyl ether and wash with a 5% sodium hydroxide solution to remove any unreacted vanillin, followed by washing with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Evaporate the solvent to yield the crude **4-Butoxy-3-methoxybenzaldehyde**.
- Further purification can be achieved by crystallization from a suitable solvent like dichloromethane or by column chromatography on silica gel.[10]

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Spectroscopic Characterization

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of purified **4-Butoxy-3-methoxybenzaldehyde** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Analysis: Transfer the solution to a 5 mm NMR tube. Record ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

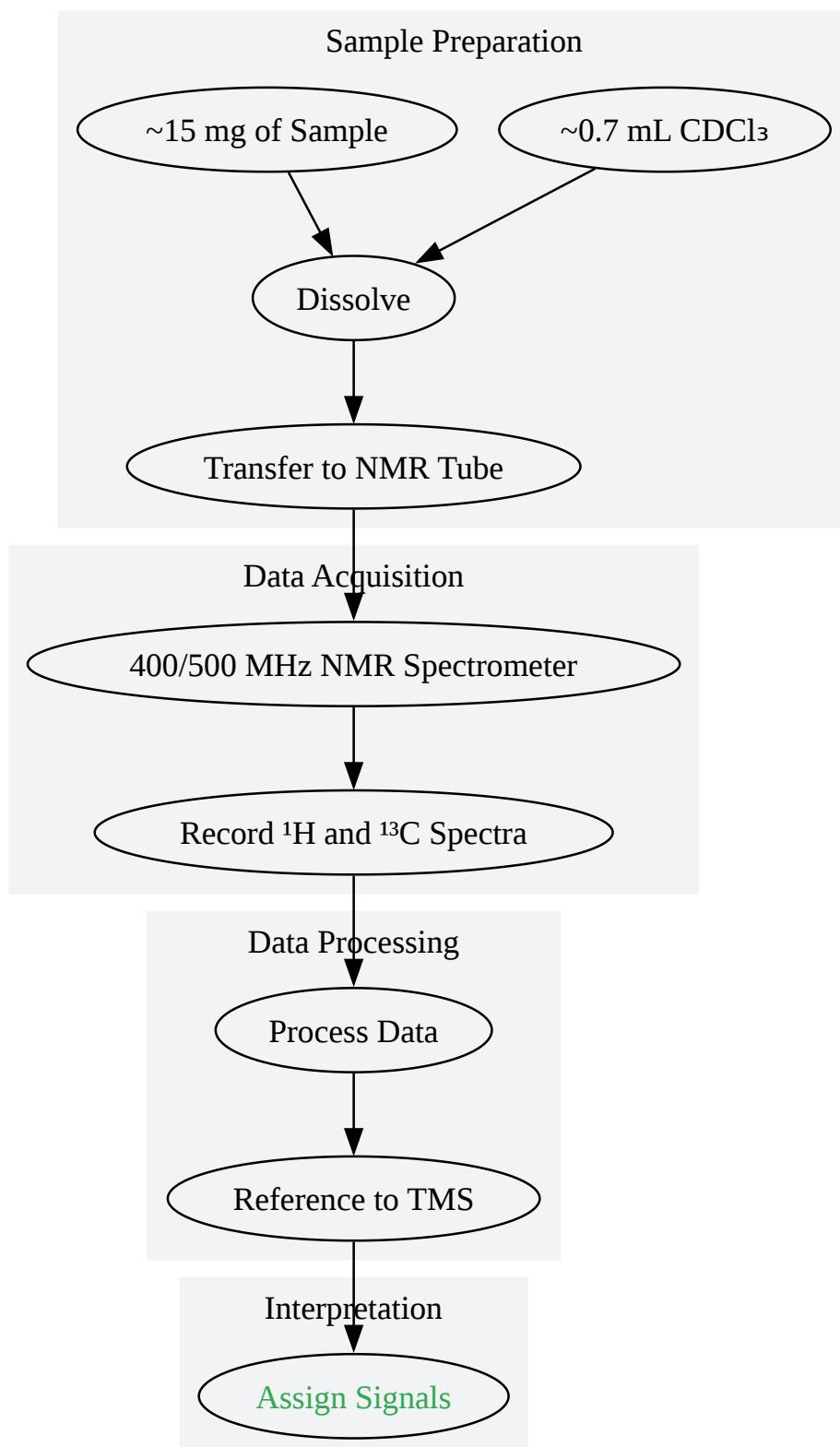
Expected Spectral Data:

Table 2: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.84	s	1H	-CHO
~7.42	d	1H	Ar-H
~7.39	s	1H	Ar-H
~6.95	d	1H	Ar-H
~4.10	t	2H	-O- CH_2 -
~3.92	s	3H	-O- CH_3
~1.85	m	2H	- CH_2 -
~1.52	m	2H	- CH_2 -
~0.99	t	3H	- CH_3

Table 3: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~191.0	C=O (aldehyde)
~154.0	Ar-C
~150.0	Ar-C
~130.0	Ar-C
~126.5	Ar-CH
~112.0	Ar-CH
~109.5	Ar-CH
~69.0	-O-CH ₂ -
~56.0	-O-CH ₃
~31.0	-CH ₂ -
~19.0	-CH ₂ -
~13.8	-CH ₃



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Procedure:

- **Sample Preparation:** A thin film of the neat liquid or solid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Analysis:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Expected Spectral Data:

Table 4: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~2950-2850	Strong	C-H stretching (alkane)
~2830, ~2730	Medium	C-H stretching (aldehyde)
~1685	Strong	C=O stretching (aldehyde)
~1590, ~1510	Medium-Strong	C=C stretching (aromatic)
~1260	Strong	C-O-C stretching (aryl ether)
~1140	Strong	C-O-C stretching (alkyl ether)

Procedure:

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- **Analysis:** The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Expected Fragmentation Pattern:

- Molecular Ion (M^+): $m/z = 208$
- Major Fragments:
 - $m/z = 151$ (Loss of $-\text{C}_4\text{H}_9$)

- m/z = 152 (Loss of -C₄H₈)
- Other fragments corresponding to the cleavage of the butoxy and methoxy groups.

Safety and Handling

4-Butoxy-3-methoxybenzaldehyde is classified with the following hazards:

- H317: May cause an allergic skin reaction.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]

Precautionary Measures:

- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a well-ventilated place. Keep container tightly closed.

Conclusion

4-Butoxy-3-methoxybenzaldehyde is a versatile synthetic intermediate with well-defined chemical and physical properties. The experimental protocols provided in this guide for its synthesis and characterization are robust and can be readily implemented in a standard organic chemistry laboratory. Adherence to appropriate safety measures is crucial when handling this compound. This technical guide serves as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

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